molecular formula C17H17Cl3N2O2S B4688804 1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B4688804
M. Wt: 419.8 g/mol
InChI Key: AABBGBAOQXEHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine, commonly known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antihypertensive, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. CSP has been found to inhibit ACE, which is involved in the regulation of blood pressure. It has also been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. In cancer cells, CSP induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
CSP has been found to exhibit various biochemical and physiological effects. It has been found to reduce blood pressure by inhibiting ACE and increasing the production of nitric oxide. CSP has also been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. In cancer cells, CSP induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

One of the major advantages of CSP is its versatility in scientific research. It has been found to exhibit various biological activities, making it a potential candidate for drug development. Additionally, CSP is relatively easy to synthesize and can be purified through recrystallization. However, one of the limitations of CSP is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of CSP. One potential area of research is the development of CSP derivatives with improved biological activities and reduced toxicity. Additionally, CSP could be studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of CSP and its potential interactions with other drugs.
Conclusion:
In conclusion, CSP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities, including antihypertensive, antifungal, and anticancer properties. The synthesis of CSP has been optimized to improve the yield and purity of the final product. CSP has been found to inhibit various enzymes and receptors, and it exhibits various biochemical and physiological effects. While CSP has potential advantages for lab experiments, its potential toxicity requires careful handling and monitoring. There are several future directions for the study of CSP, including the development of CSP derivatives with improved biological activities and reduced toxicity.

Scientific Research Applications

CSP has been extensively studied for its potential applications in scientific research. It has been found to exhibit antihypertensive properties by inhibiting the angiotensin-converting enzyme (ACE) and reducing blood pressure. CSP has also been studied for its antifungal properties, where it has been found to inhibit the growth of various fungal strains. Additionally, CSP has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2S/c18-13-4-6-14(7-5-13)25(23,24)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBGBAOQXEHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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